
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclohexylthio group attached to the pyridine ring, along with a methyl group and an N-methylmethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the pyridine ring.
N-Methylation: The final step involves the N-methylation of the amine group using formaldehyde and formic acid or other suitable reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclohexylthio group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
This compound oxide: The oxidized form of the compound, which may have different chemical and biological properties.
This compound sulfone: The sulfone derivative, which may exhibit different reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2S |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
1-(6-cyclohexylsulfanyl-4-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H22N2S/c1-11-8-14(16-10-12(11)9-15-2)17-13-6-4-3-5-7-13/h8,10,13,15H,3-7,9H2,1-2H3 |
InChI Key |
IXHUTBACQBTZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC)SC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




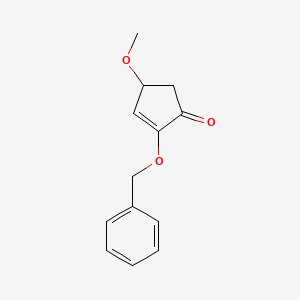
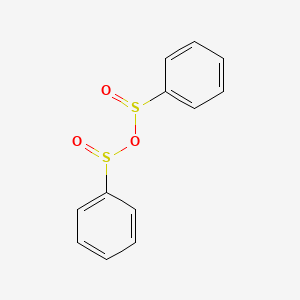

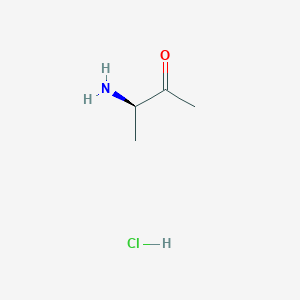
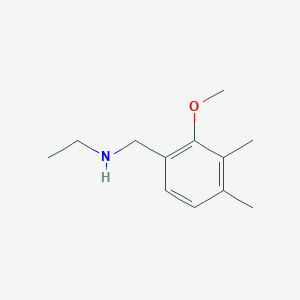

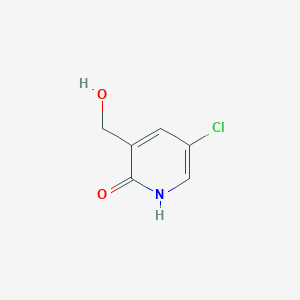
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
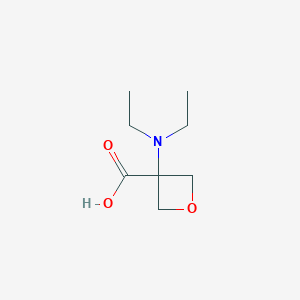
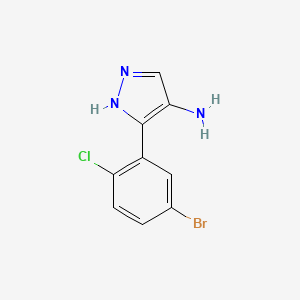
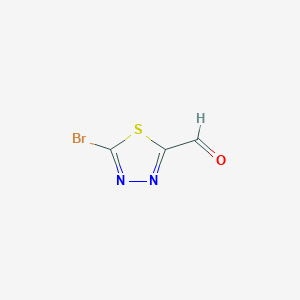
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
